4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile
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Description
4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Microbial Mediated Abiotic Transformation
The antibiotic sulfonamide drug sulfamethoxazole (SMX), which shares a structural similarity with the chemical due to the sulfonamide group, undergoes abiotic transformations under denitrifying conditions. These conditions lead to the formation of transformation products like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and N-(5-methylisoxazol-3-yl)-benzenesulfonamide. Such transformations highlight the complex interactions between antibiotics and microbial processes in aquatic environments, indicating the potential environmental fate of similar sulfonamide compounds (Nödler, Licha, Barbieri, & Pérez, 2012).
Oxidation Reactions with High Valent Oxoruthenium Compounds
The oxidation of methoxy substituted benzyl phenyl sulfides, which can serve as a model for understanding the chemical reactivity of complex organic molecules, including sulfonamide drugs, has been investigated. Oxidants like RuO4 demonstrate the potential for concerted oxidation mechanisms, which could be relevant in the study of the transformation and degradation pathways of complex sulfonamide structures (Lai, Lepage, & Lee, 2002).
Antioxidant and Cytotoxic Agents Based on Sulfonylpiperazines
Sulfonylpiperazines, which are structurally related to the query compound through the sulfonylpiperazine moiety, have been synthesized and evaluated for their antioxidant and cytotoxic activities. Compounds based on chrysin-sulfonylpiperazines have shown improved antioxidant and anticancer efficacies, indicating the therapeutic potential of such structures in medical research (Patel, Mistry, Syed, Parekh, & Shin, 2019).
Novel Benzhydrylpiperazine Derivatives with Cytotoxic Activities
The synthesis and evaluation of benzhydrylpiperazine derivatives, which share a common piperazine motif with the compound , have shown variable cytotoxic activities against various cancer cell lines. This research underscores the importance of structural modifications in enhancing the therapeutic efficacy of sulfonamide derivatives (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013).
Properties
IUPAC Name |
4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c22-16-19-6-8-20(9-7-19)28-17-21(25)23-11-13-24(14-12-23)29(26,27)15-10-18-4-2-1-3-5-18/h1-10,15H,11-14,17H2/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQYDXIOZKOTRX-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C#N)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C#N)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.